molecular formula C13H12N4O B1428504 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline CAS No. 937263-71-3

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Cat. No.: B1428504
CAS No.: 937263-71-3
M. Wt: 240.26 g/mol
InChI Key: DFMSLMUVJUMZPA-UHFFFAOYSA-N
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Description

The compound “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline” is a synthetic compound with a complex structure . It is also known as N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine . Its molecular weight is 480.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H24N8O2/c1-16-10-17 (5-7-22 (16)36-19-8-9-34-23 (12-19)28-15-30-34)31-24-20-11-18 (4-6-21 (20)27-14-29-24)32-25-33-26 (2,3)13-35-25/h4-12,14-15H,13H2,1-3H3, (H,32,33) (H,27,29,31) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Tucatinib

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a key intermediate in the synthesis of tucatinib, a drug used for treating breast cancer. A new synthetic route involving this compound has been developed, highlighting its significance in drug synthesis and pharmaceutical applications (Yin et al., 2019).

Novel Strategy for 1,2,4-Triazolo[1,5-a]pyridines Synthesis

This compound is crucial in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which are achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This represents a significant advancement in metal-free synthesis techniques (Zheng et al., 2014).

Antimicrobial Activity

Compounds derived from this compound have shown significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Suresh et al., 2016).

Development of Polynuclear Compounds

It's also used in the synthesis of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which have been analyzed for their antimicrobial activities (El‐Kazak & Ibrahim, 2013).

Crystal Structure and Pharmaceutical Applications

The diverse crystal structures formed by derivatives of this compound, like 1,2,4-triazolo[1,5-a]pyridines, have been extensively studied. Understanding these structures is essential for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Properties

IUPAC Name

3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSLMUVJUMZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in the synthesis of Tucatinib?

A: this compound is a crucial building block in the multi-step synthesis of Tucatinib [, ]. It serves as a precursor to the quinazoline core of the drug molecule. Different synthetic routes utilize this compound to ultimately construct the final structure of Tucatinib.

Q2: Can you describe a novel synthetic approach for producing this compound?

A: A recent study [] presents a practical alternative route for synthesizing this compound. This approach involves reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydroxylamine hydrochloride, to yield the N-hydroxy-formimidamide intermediate. This intermediate is then cyclized using trifluoroacetic acid anhydride (TFAA) to produce the triazolo[1,5-a]pyridine derivative. Finally, this derivative is reacted with 4-amino-2-methylphenol in the presence of potassium carbonate and DMF to yield the desired this compound with high purity.

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